2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methylbenzoic acid
Description
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxycarbonyl group, a fluorine atom, and a methyl group attached to a benzene ring
Properties
IUPAC Name |
2-(4-ethoxycarbonyl-3-fluorophenyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c1-3-22-17(21)13-7-5-11(9-15(13)18)12-6-4-10(2)8-14(12)16(19)20/h4-9H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPWVGJHRMYBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691936 | |
| Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-26-5 | |
| Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the esterification of 3-fluoro-4-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester. This is followed by a Friedel-Crafts acylation reaction using methylbenzoyl chloride to introduce the methyl group at the 5-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it into an alcohol or aldehyde.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-carboxybenzoic acid.
Reduction: Formation of 2-[4-(Hydroxycarbonyl)-3-fluorophenyl]-5-methylbenzoic acid.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxycarbonyl and fluorine groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
- 2-[4-(Methoxycarbonyl)-3-fluorophenyl]-5-methylbenzoic acid
- 2-[4-(Ethoxycarbonyl)-3-chlorophenyl]-5-methylbenzoic acid
- 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-methylbenzoic acid
Comparison:
Uniqueness: The presence of the fluorine atom in 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methylbenzoic acid can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Chemical Properties: Fluorine’s electronegativity can affect the compound’s stability and reactivity, making it distinct from similar compounds with other halogens or functional groups.
Biological Activity: The specific arrangement of functional groups in this compound can result in unique interactions with biological targets, potentially leading to different therapeutic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
